Oxetan-3-ylhydrazine hydrochloride
Description
Oxetan-3-ylhydrazine (B3232161) hydrochloride is a heterocyclic compound that has garnered interest within the field of medicinal chemistry. Its structure, which combines the strained four-membered oxetane (B1205548) ring with a reactive hydrazine (B178648) functional group, makes it a valuable building block in the synthesis of more complex molecules. The hydrochloride salt form of this compound generally enhances its stability and handling properties, rendering it suitable for a variety of chemical transformations.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
oxetan-3-ylhydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.ClH/c4-5-3-1-6-2-3;/h3,5H,1-2,4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOKETKLBMUOJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Reaction Mechanisms and Reactivity of Oxetan 3 Ylhydrazine Hydrochloride
Nucleophilic Reactivity of the Hydrazine (B178648) Moiety
The hydrazine functional group, -NHNH₂, contains highly nucleophilic nitrogen atoms, with reactivity comparable to that of primary amines. researchgate.net This nucleophilicity is the driving force behind its participation in reactions where it attacks electrophilic centers, leading to the formation of new carbon-nitrogen bonds.
A fundamental reaction of the hydrazine moiety is its condensation with carbonyl compounds such as aldehydes and ketones. libretexts.org In this acid-catalyzed process, the nucleophilic nitrogen of the oxetan-3-ylhydrazine (B3232161) attacks the electrophilic carbonyl carbon. The subsequent elimination of a water molecule results in the formation of a C=N double bond, yielding an oxetan-3-ylhydrazone. libretexts.orguni-muenchen.de These reactions are typically efficient and serve as a common first step in more complex synthetic sequences. uni-muenchen.de
The general transformation can be depicted as follows: Oxetan-3-ylhydrazine + Ketone/Aldehyde ⇌ Oxetan-3-ylhydrazone + Water
The hydrazones derived from the condensation reactions of oxetan-3-ylhydrazine are valuable intermediates for the synthesis of various heterocyclic systems. The presence of the N-N single bond and the reactive C=N double bond in the hydrazone allows for subsequent cyclization reactions with appropriate poly-electrophilic partners.
A prominent example is the Knorr pyrazole (B372694) synthesis and related reactions, where a hydrazine reacts with a 1,3-dicarbonyl compound. For oxetan-3-ylhydrazine, the resulting hydrazone could be treated with a β-diketone, β-ketoester, or a similar substrate. The reaction proceeds through an initial condensation followed by an intramolecular cyclization and dehydration to furnish a pyrazole ring bearing an oxetane (B1205548) substituent. Such multicomponent reactions are an efficient strategy for building complex molecular architectures. nih.gov The synthesis of pyranopyrimidines, for instance, can involve the reaction of barbituric acid, aldehydes, and hydrazine derivatives, highlighting the utility of the hydrazine functional group in constructing fused heterocyclic systems. nih.gov
Reactivity of the Oxetane Ring System
The significant strain energy of the four-membered oxetane ring makes it susceptible to cleavage under various conditions, although it is generally more stable and less reactive than a three-membered epoxide ring. beilstein-journals.orgresearchgate.net Ring-opening reactions typically require activation by Brønsted or Lewis acids to protonate or coordinate to the ring oxygen, making it a better leaving group and activating the ring carbons toward nucleophilic attack. researchgate.net
The cleavage of the oxetane C-O bonds leads to the formation of highly functionalized acyclic products, typically with a 1,3-substitution pattern. The specific outcome of the reaction is highly dependent on the reaction mechanism, which in turn is governed by the reagents and conditions employed.
Several mechanistic pathways can lead to the scission of the oxetane ring:
Polar Mechanisms (SN1 and SN2): Under acidic conditions, such as those provided by the hydrochloride salt, the oxetane oxygen is protonated. A nucleophile can then attack one of the ring carbons via an SN2 mechanism, leading to inversion of stereochemistry at the site of attack. researchgate.netkhanacademy.org This is the most common pathway for ring-opening. If substituents on the ring can sufficiently stabilize a positive charge, the mechanism may shift towards an SN1 pathway, involving the formation of a transient oxetane carbocation intermediate. beilstein-journals.org
Radical Mechanisms: In recent years, radical-based ring-opening reactions have been developed using photocatalysis or transition metal catalysis (e.g., cobalt). thieme-connect.deresearchgate.net These processes often involve a single-electron transfer to the oxetane or an activated complex, leading to homolytic cleavage of a C-O bond to generate a carbon-centered radical. researchgate.net This radical can then be trapped or participate in further reactions.
Photochemical Mechanisms: Direct irradiation can induce a retro-Paternò–Büchi reaction, where the oxetane ring fragments into a carbonyl compound and an olefin. nih.gov The specific cleavage pathway (C-C vs. C-O bond scission) can be influenced by whether the reaction proceeds from the singlet (S₁) or triplet (T₁) excited state, which can be controlled by the presence or absence of a sensitizer. nih.gov
For an unsymmetrically substituted oxetane, the site of nucleophilic attack during ring-opening is a critical aspect of reactivity known as regioselectivity. This selectivity is profoundly influenced by steric factors, electronic effects, and the nature of the catalyst.
Influence of Catalysis: The choice of catalyst can provide powerful control over which C-O bond is cleaved. For example, strong Lewis superacids such as tris(pentafluorophenyl)borane, B(C₆F₅)₃, and tris(pentafluorophenyl)aluminum, Al(C₆F₅)₃, have been shown to catalyze the highly regioselective isomerization of oxetanes to homoallylic alcohols. uab.catacs.org In contrast, systems employing zirconocene (B1252598) and photoredox catalysis can exhibit reverse regioselectivity, favoring the formation of the more-substituted alcohol by proceeding through the thermodynamically less-stable radical intermediate. thieme-connect.de
| Catalyst System | Substrate Type | Predominant Outcome/Product | Reference |
|---|---|---|---|
| B(C₆F₅)₃ | 2,2-Disubstituted Oxetanes | Regioselective isomerization to homoallylic alcohols | uab.cat |
| Al(C₆F₅)₃ | Aryl-substituted Oxetanes | Highly regioselective formation of homoallylic alcohols, suppressing side products | uab.cat |
| Cp₂Zr(OTf)₂ / Photoredox Catalyst | Substituted Oxetanes | Ring-opening to form the more-substituted alcohol (via less-stable radical) | thieme-connect.de |
| Cobalt Complex / TMSBr | Substituted Oxetanes | Radical generation via Co-C bond homolysis for subsequent reactions (e.g., Giese addition) | researchgate.net |
Influence of Substituents: In standard SN2-type ring-openings, the incoming nucleophile will preferentially attack the less sterically hindered carbon atom of the protonated oxetane. khanacademy.org Therefore, for a 3-substituted oxetane like oxetan-3-ylhydrazine, nucleophilic attack would be expected to occur at one of the unsubstituted C2 or C4 positions. Electronic effects of substituents can also play a significant role. In metabolic studies, the position of the substituent on the oxetane ring has been shown to direct the metabolic pathway, with 2-substituted oxetanes undergoing ring scission while other derivatives are oxidized elsewhere. acs.org
Ring Expansion Reactions
Ring expansion reactions of oxetanes provide a synthetically valuable route to larger, often more stable, heterocyclic systems such as tetrahydrofurans. These transformations can be initiated through various mechanisms, including those mediated by carbocations, transition metals, or photochemical energy.
The formation of a carbocation intermediate is a key step in certain rearrangement reactions of oxetanes that can lead to ring expansion. masterorganicchemistry.comyoutube.com For oxetan-3-ylhydrazine hydrochloride, a plausible pathway involves the protonation of the hydroxylamine (B1172632) moiety under acidic conditions, followed by the loss of a water molecule to generate a secondary carbocation at the 3-position of the oxetane ring.
However, the generation of a carbocation adjacent to a strained four-membered ring can also trigger a rearrangement where one of the C-C bonds of the ring migrates to the carbocationic center. youtube.comyoutube.comchimia.ch This process, known as a Wagner-Meerwein rearrangement, serves to relieve ring strain and results in the expansion of the four-membered ring to a five-membered ring, typically a tetrahydrofuran (B95107) derivative. The stability of the resulting carbocation often drives the reaction, with a shift that leads to a more substituted and thus more stable carbocation being favored. youtube.com While direct experimental data for oxetane-3-ylhydrazine hydrochloride is limited, the principles of carbocation stability and rearrangement are well-established in organic chemistry. masterorganicchemistry.comyoutube.comchemrxiv.org
A general representation of a carbocation-mediated ring expansion is shown below:
Scheme 1: General mechanism for carbocation-mediated ring expansion of a 3-substituted oxetane.
It is important to note that the reaction conditions, particularly the nature of the acid catalyst, can significantly influence the outcome, with strong acids potentially leading to polymerization or other side reactions. chemrxiv.orgacs.org
Transition metal catalysis offers a powerful and often more selective method for achieving ring expansion of oxetanes. clausiuspress.com Various metals, including copper, rhodium, and scandium, have been shown to catalyze the insertion of a one-carbon unit into the oxetane ring, leading to the formation of tetrahydrofuran derivatives. researchgate.netrsc.org
A common strategy involves the reaction of the oxetane with a diazo compound in the presence of a metal catalyst. The catalyst activates the diazo compound to form a metal-carbene intermediate, which then reacts with the oxetane oxygen to form an oxonium ylide. Subsequent rearrangement of this ylide leads to the ring-expanded product.
| Catalyst | Diazo Compound | Oxetane Substrate | Product | Yield (%) | Reference |
| Cu(I)/bisazaferrocene | Ethyl diazoacetate | 2-Substituted Oxetanes | Tetrahydrofurans | High | researchgate.net |
| Rh₂(OAc)₄ | Aryldiazomethanes | Various Oxetanes | Tetrahydrofurans | Moderate to High | rsc.org |
| Sc(OTf)₃ | Aryldiazomethanes | Cycloheptanone (as a model) | Ring-expanded ketone | Good | rsc.org |
| Table 1: Examples of Metal-Catalyzed Ring Expansion Reactions of Oxetanes. |
The choice of metal catalyst and ligands can provide control over the stereochemistry of the ring expansion, allowing for the synthesis of enantioenriched tetrahydrofurans from chiral oxetanes. researchgate.net For this compound, the hydrazine moiety would likely require protection prior to subjecting it to these reaction conditions to avoid undesired side reactions with the metal catalyst or the diazo compound.
Photochemical methods provide an alternative, metal-free approach to the ring expansion of oxetanes. rsc.orgnih.gov These reactions are typically initiated by the photochemical generation of a reactive intermediate, such as a carbene from a diazo compound, which then reacts with the oxetane. rsc.orgnih.gov
The mechanism often involves the formation of an oxonium ylide, similar to the metal-catalyzed pathway, which then undergoes a rearrangement to yield the tetrahydrofuran derivative. rsc.orgnih.gov DFT calculations have suggested that the ring expansion can proceed through a diradical pathway following the formation of the ylide. rsc.org An advantage of this method is that it often proceeds under mild conditions and without the need for additives. nih.gov
Unsymmetrically substituted oxetanes can lead to mixtures of diastereomers, although in some cases, high diastereoselectivity can be achieved. nih.gov The photochemical cleavage of the oxetane ring, a retro-Paternò–Büchi reaction, is also a known process that can compete with ring expansion. nih.gov
Radical Functionalization and Transformations
The generation of radical species from oxetane derivatives opens up a host of synthetic possibilities for C-C and C-heteroatom bond formation. The strained nature of the oxetane ring can influence the stability and reactivity of these radical intermediates. chemrxiv.orgescholarship.orgresearchgate.netdigitellinc.com
Radicals can be generated at various positions on the oxetane ring. While radical formation at the 2-position is stabilized by the adjacent oxygen atom, generation at the 3-position is also feasible, particularly from suitable precursors. researchgate.net For instance, 3-aryl-3-carboxylic acid oxetanes have been shown to undergo photoredox-catalyzed decarboxylation to generate tertiary benzylic oxetane radicals. chemrxiv.orgescholarship.orgresearchgate.netdigitellinc.comnih.gov
In the case of oxetane-3-ylhydrazine hydrochloride, it is conceivable that a radical could be generated at the 3-position through oxidation of the hydrazine moiety. Hydrazine derivatives are known to undergo oxidation to form radical intermediates. A plausible mechanism would involve a single-electron transfer (SET) from the hydrazine to a suitable oxidant or photocatalyst, followed by loss of a proton and subsequent fragmentation to generate the carbon-centered radical at the 3-position of the oxetane ring. This radical could then be trapped by various radical acceptors. researchgate.net
The use of dual catalytic systems, often referred to as co-catalysis, has emerged as a powerful strategy for promoting challenging radical reactions of oxetanes. A prominent example is the combination of cobalt and nickel catalysis (Co/Ni dual catalysis). nih.govnih.govacs.orgbeilstein-journals.org
In this system, the cobalt catalyst is typically responsible for generating the alkyl radical from the oxetane derivative, while the nickel catalyst facilitates the cross-coupling of this radical with another reaction partner, such as an aryl halide. nih.govbeilstein-journals.org This approach allows for the independent tuning of the radical generation and cross-coupling steps, often leading to higher efficiency and broader substrate scope. nih.gov
A proposed catalytic cycle for a Co/Ni dual-catalyzed ring-opening cross-coupling of an oxetane is as follows:
The oxetane is first activated, for example, by a Lewis acid, to facilitate ring opening and formation of a halo-alcohol intermediate.
This intermediate reacts with a Co(I) species to form an alkyl-cobalt complex.
Homolytic cleavage of the Co-C bond, often induced by light, generates the desired alkyl radical.
This radical then enters a nickel catalytic cycle, where it combines with a Ni(0) or Ni(I) species.
Oxidative addition of an aryl halide to the nickel center, followed by reductive elimination, forges the new C-C bond and regenerates the active nickel catalyst. nih.gov
| Catalytic System | Oxetane Derivative | Coupling Partner | Product | Reference |
| Co/Ni Dual Catalysis | 3-Substituted Oxetanes | Aryl Halides | Ring-opened, arylated products | nih.govbeilstein-journals.org |
| Fe/Ni Dual Catalysis | Alkenyl Oxetanes | Aryl Halides | Hydroarylated oxetanes | acs.org |
| Table 2: Examples of Co-Catalysis in Radical Reactions of Oxetanes. |
This dual catalytic approach has been successfully applied to the synthesis of complex molecules and highlights the potential for developing novel transformations involving radicals derived from oxetane-3-ylhydrazine hydrochloride. acs.org
Intermolecular and Intramolecular Reaction Pathways
The reaction pathways of this compound can be broadly categorized into intermolecular and intramolecular reactions. These pathways are often dictated by the reaction conditions and the nature of the other reactants.
Intermolecular Reactions:
A primary intermolecular reaction pathway for oxetan-3-ylhydrazine involves its condensation with carbonyl compounds. For instance, the reaction with 1,3-dicarbonyl compounds is a well-established method for the synthesis of pyrazoles. youtube.comorganic-chemistry.org This reaction, often referred to as the Knorr pyrazole synthesis, proceeds through the formation of an imine followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. youtube.com The versatility of this reaction allows for the synthesis of a wide array of substituted pyrazoles by varying the dicarbonyl component. organic-chemistry.orgnih.gov
Another significant intermolecular reaction is the condensation of the hydrazine moiety with ketones, such as oxetan-3-one, to form hydrazones. uni-muenchen.de These hydrazones can serve as versatile intermediates for further transformations. The reaction is typically carried out under acidic catalysis. uni-muenchen.de
The oxetane ring itself, being a strained four-membered heterocycle, is susceptible to ring-opening reactions initiated by strong nucleophiles. youtube.com While the ring strain in oxetane is less than in epoxides, sufficiently powerful nucleophiles can lead to the cleavage of the C-O bonds. youtube.com In the context of oxetan-3-ylhydrazine, this can lead to the formation of substituted propanol (B110389) derivatives. The reaction of 3-substituted oxetanes with nitric acid, for example, results in the quantitative conversion to 2-substituted propane-1,3-diol dinitrates via ring-opening. rsc.org
Intramolecular Reactions:
Intramolecular reactions of oxetan-3-ylhydrazine derivatives can lead to the formation of novel bicyclic or spirocyclic systems. For example, hydrazones derived from oxetan-3-one can undergo intramolecular cyclization. In one instance, the reaction of oxetan-3-one with energetic compounds containing a hydrazino function, followed by treatment with hydrazine, led to the formation of spiro-tetrahydrotetrazine derivatives through an intramolecular cyclization of an open-chain intermediate. uni-muenchen.de
Furthermore, intramolecular ring-opening reactions of the oxetane moiety can occur. These reactions are typically promoted by a Lewis acid and involve an internal nucleophile. While specific examples involving the hydrazine group of oxetan-3-ylhydrazine acting as the internal nucleophile are not extensively documented, the general principle of intramolecular ring-opening of oxetanes is known. uni-muenchen.de
The following table summarizes key reaction pathways:
| Reaction Type | Reactant(s) | Product Type | Pathway |
| Pyrazole Synthesis | 1,3-Dicarbonyl Compound | Substituted Pyrazole | Intermolecular |
| Hydrazone Formation | Ketone (e.g., Oxetan-3-one) | Hydrazone | Intermolecular |
| Ring-Opening | Strong Nucleophile/Acid | Substituted Propanol Derivative | Intermolecular |
| Spirocycle Formation | Hydrazone Derivative | Spiro-tetrahydrotetrazine | Intramolecular |
Stereochemical Aspects of Reactions
The stereochemistry of reactions involving oxetan-3-ylhydrazine is of significant interest due to the presence of a chiral center at the C3 position of the oxetane ring (assuming no plane of symmetry in any substituent). Reactions can proceed with retention, inversion, or racemization at this center, depending on the mechanism.
When oxetan-3-ylhydrazine participates in reactions where the chiral center is directly involved, such as nucleophilic substitution at the C3 position or ring-opening reactions, the stereochemical outcome is crucial. For instance, intramolecular cyclization to form oxetanes from 1,3-diols has been shown to proceed with complete inversion of stereochemistry at the reacting center. acs.org This suggests that an SN2-type mechanism is operative.
In reactions where new stereocenters are formed, the inherent chirality of the oxetan-3-ylhydrazine can influence the stereoselectivity of the product. For example, in the iridium-catalyzed reductive coupling of oxetanone with allylic acetates, high enantioselectivities have been achieved, leading to the formation of chiral oxetanols. nih.gov This highlights the potential for catalyst-controlled diastereoselectivity in reactions involving chiral oxetane derivatives. nih.gov
The stereochemical outcome of reactions can often be predicted by considering the geometry of the intermediates. For example, if a reaction proceeds through a planar carbocation intermediate, a racemic mixture of products is expected, as the nucleophile can attack from either face of the plane with equal probability. libretexts.org However, in biological systems or in the presence of a chiral catalyst, the reaction environment itself is chiral, which can lead to the formation of a single enantiomer. libretexts.org
The analysis of stereoisomers of oxetane derivatives can be accomplished using techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). nih.govsemanticscholar.org These methods are essential for determining the enantiomeric excess and absolute configuration of the products.
The table below outlines potential stereochemical outcomes in reactions of oxetan-3-ylhydrazine:
| Reaction Type | Key Feature | Potential Stereochemical Outcome |
| Intramolecular Cyclization (SN2) | Nucleophilic attack at the chiral center | Inversion of configuration |
| Reactions at a remote site | Chiral center is not directly involved | Retention of configuration |
| Formation of a new stereocenter | Influence of the existing chiral center | Diastereoselectivity |
| Reaction via planar intermediate | Achiral reaction conditions | Racemization |
| Catalyzed reactions | Use of a chiral catalyst | Enantioselectivity |
Iv. Applications and Role in Advanced Organic Synthesis
Building Block in Complex Molecule Construction
As a building block, Oxetan-3-ylhydrazine (B3232161) hydrochloride offers chemists a direct route to introduce the desirable oxetane (B1205548) motif into larger, more complex structures. The oxetane ring is increasingly recognized in medicinal chemistry as a valuable isostere for gem-dimethyl and carbonyl groups, often improving physicochemical properties such as solubility and metabolic stability. acs.orgnih.gov The compound's hydrazine (B178648) group provides a reactive handle for a wide array of chemical transformations.
The strained oxetane ring within Oxetan-3-ylhydrazine hydrochloride can participate in reactions that lead to the formation of other oxygen-containing heterocycles. While direct cyclization of the hydrazine moiety is more common for forming nitrogen heterocycles, the oxetane ring itself can undergo rearrangement or ring-opening followed by cyclization. For instance, methodologies involving the catalytic ring-opening of 3-amido-oxetanes to form oxazolines demonstrate the potential for the oxetane core to serve as a precursor to five-membered oxygen heterocycles. rsc.orgpitt.edu Lewis acid-catalyzed ring-opening reactions of oxetanes can be initiated by various nucleophiles, and subsequent intramolecular trapping can lead to the formation of larger rings like tetrahydrofurans. acs.orgbeilstein-journals.org
A representative transformation is the synthesis of furans from 3-(2-oxoalkylidene)oxetanes, where a Lewis acid activates the oxetane, leading to ring-opening by a pendant carbonyl oxygen and subsequent aromatization. acs.org
Table 1: Synthesis of Oxygen-Containing Heterocycles from Oxetane Precursors
| Precursor Type | Reagents/Conditions | Product Heterocycle | Reference |
|---|---|---|---|
| 3-Amido oxetanes | In(OTf)₃ (catalytic) | 2-Oxazolines | rsc.org |
| 3-(2-Oxoalkylidene)oxetanes | BF₃·OEt₂ or TFA | Furans | acs.org |
| Bis-epoxy alcohols | Al/TBAB catalyst | 3,5-Anhydrofuranoses | beilstein-journals.org |
The hydrazine functionality of this compound is a classical and highly effective precursor for the synthesis of a variety of nitrogen-containing heterocycles. nih.govfrontiersin.org This is one of the most prominent applications of the compound.
Pyrazoles: The reaction of hydrazines with 1,3-dicarbonyl compounds, known as the Knorr pyrazole (B372694) synthesis, is a fundamental method for constructing pyrazole rings. nih.govjk-sci.com Oxetan-3-ylhydrazine can be readily employed in such condensations to yield 3-oxetanyl-pyrazoles. pharmaguideline.comorganic-chemistry.orgslideshare.net These reactions are often high-yielding and tolerate a wide range of substrates. organic-chemistry.org
Pyridazines: Similarly, condensation of hydrazines with 1,4-dicarbonyl compounds or their equivalents leads to the formation of the pyridazine (B1198779) core. researchgate.netorganic-chemistry.orgresearchgate.net The use of this compound in these syntheses provides direct access to pyridazines bearing an oxetane substituent, which are of interest in medicinal chemistry.
Tetrahydrotetrazines: In a more specialized application, the reaction of oxetan-3-one with hydrazine derivatives has been shown to produce spiro-tetrahydrotetrazines. uni-muenchen.de This reaction highlights how the ketone precursor to Oxetan-3-ylhydrazine can be used to build complex, spirocyclic nitrogen-rich heterocycles. uni-muenchen.de
Table 2: Synthesis of Nitrogen Heterocycles from Oxetan-3-ylhydrazine and Related Precursors
| Target Heterocycle | Co-reactant | Reaction Name/Type | Reference |
|---|---|---|---|
| Pyrazole | 1,3-Dicarbonyl Compound | Knorr Pyrazole Synthesis | nih.govjk-sci.com |
| Pyridazine | 1,4-Dicarbonyl Compound | Condensation | organic-chemistry.orgresearchgate.net |
| Spiro-Tetrahydrotetrazine | Oxetan-3-one / Hydrazine | Condensation/Cyclization | uni-muenchen.de |
| Pyrrole | 1,4-Dicarbonyl Compound | Paal-Knorr Pyrrole Synthesis | wikipedia.orgorganic-chemistry.org |
Role in New Synthetic Methodologies
This compound is not only a building block but also a substrate that enables the development of new synthetic methods, particularly in catalysis and multi-component reactions.
The dual functionality of the molecule allows for various catalytic transformations. The hydrazine moiety can undergo catalytic N-alkylation with alcohols, a process demonstrated with other acyl hydrazides using ruthenium complexes, offering a green and efficient method for functionalization. rsc.org Furthermore, the oxetane ring itself is subject to catalytic ring-opening. For example, indium(III) triflate has been used to catalyze the ring-opening of 3-amido oxetanes for the synthesis of oxazolines. rsc.orgpitt.edu General catalytic reactions of hydrazine, such as reduction of nitro compounds in the presence of palladium or platinum, are also well-established. dtic.mil These established catalytic processes suggest a broad scope of potential transformations for this compound.
Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step. While specific MCRs involving this compound are not extensively documented, the presence of the primary hydrazine group makes it a prime candidate for such reactions. Hydrazines are known components in various MCRs. For instance, the synthesis of highly functionalized pyrazoles can be achieved through one-pot, multi-component methods. nih.gov The potential inclusion of this compound in MCRs would provide rapid access to complex molecular architectures containing the oxetane motif. rug.nl
Strategic Use as a Strained Ring System
The significant ring strain of the oxetane ring (approximately 25.5 kcal/mol) is a defining feature that chemists strategically exploit. acs.org This inherent strain makes the oxetane a "spring-loaded" functional group, prone to ring-opening reactions under various conditions, which releases the strain energy and provides a strong thermodynamic driving force. researchgate.netnih.govnih.gov
This strain-release reactivity is central to the utility of oxetane derivatives. rsc.org Ring-opening can be initiated by a wide range of nucleophiles, often activated by a Lewis or Brønsted acid. researchgate.net This reactivity allows for the installation of a 1,3-difunctionalized propane (B168953) backbone into a molecule. For this compound, a nucleophilic attack at a C2 or C4 position of the oxetane ring would lead to a linear chain containing both the hydrazine group and the attacking nucleophile, separated by a three-carbon linker. This strategy provides a powerful method for rapidly increasing molecular complexity from a compact, cyclic precursor. researchgate.netethz.ch The development of methods that leverage strain-release represents a modern approach to synthesis, enabling transformations that would be difficult to achieve with unstrained systems. nih.gov
Strain-Release Chemistry
The oxetane ring, a four-membered heterocycle, possesses considerable ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. This stored potential energy can be harnessed in chemical reactions, a strategy known as strain-release chemistry. nih.gov This approach allows for the formation of new chemical bonds under mild conditions by opening the strained ring.
While the direct "any-stage" installation of strained fragments like azetidines and cyclobutanes has been developed using spring-loaded precursors, the principle extends to the oxetane core. nih.gov For instance, a practical and scalable method for creating oxetane-containing amide bioisosteres relies on the enhanced reactivity of oxetan-3-one. nih.gov In this process, intermediates are formed that are then reacted with organometallic reagents, where the release of ring strain facilitates the transformation. nih.gov The hydrazine moiety of this compound provides a reactive handle that can be used to tether the oxetane ring to a larger molecule before a potential subsequent strain-release-driven modification, or the ring itself can participate in reactions where the release of strain is the driving force. nih.govnih.gov This methodology is part of a broader strategy in organic synthesis that uses strained systems to enable rapid and efficient access to novel chemical structures. nih.gov
Impact on Molecular Conformation
The incorporation of an oxetane ring into a molecule has a profound impact on its three-dimensional structure. The ring's non-planar, puckered conformation introduces significant three-dimensionality, moving away from the flat structures often seen with aromatic rings. nih.gov This increase in sp³ character is a desirable trait in medicinal chemistry, as it can lead to improved target selectivity and better pharmacokinetic profiles. nih.gov
The tetrahedral sp³-hybridized carbon atoms of the oxetane ring force a distinct geometry that can enhance aqueous solubility and allow for the exploration of new chemical space. nih.gov Studies comparing amino-oxetanes to their benzamide (B126) analogues using X-ray crystallography and DFT calculations have shown that the oxetane-containing molecules adopt a more three-dimensional conformation. digitellinc.com This structural rigidity and defined spatial arrangement of substituents can be crucial for optimizing the binding of a molecule to its biological target.
Table 1: Conformational Impact of Oxetane Incorporation
| Feature | Standard Moiety (e.g., Benzamide) | Oxetane-Containing Analogue | Source |
| Geometry | Generally planar | Increased three-dimensionality, non-flat | nih.govdigitellinc.com |
| Hybridization | High sp² character | Increased sp³ character | nih.gov |
| Conformational Effect | Less defined spatial arrangement | Access to unexplored chemical space, rigid scaffold | nih.gov |
Contribution to the Design of Bioisosteres
A significant application of oxetane-containing building blocks like this compound is in the design of bioisosteres. Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. baranlab.org This strategy is widely used in drug discovery to modify a lead compound to improve its properties. nih.gov
The oxetane motif has emerged as an effective bioisosteric replacement for several common functional groups, including gem-dimethyl groups and, notably, carbonyl groups. nih.govnih.gov This substitution can lead to a range of benefits, such as improved metabolic stability, enhanced aqueous solubility, and modulated lipophilicity, without the liabilities associated with carbonyl groups, such as electrophilicity and potential metabolic instability. nih.govu-tokyo.ac.jp
For example, 3,3-diaryloxetanes have been successfully investigated as replacements for benzophenones, demonstrating similar physicochemical properties but with improved metabolic profiles. nih.gov Furthermore, aryl amino-oxetanes show promise as stable and more soluble bioisosteres of benzamides, which are a common feature in many approved drugs. digitellinc.com this compound provides a direct synthetic entry point for incorporating the polar, three-dimensional amino-oxetane scaffold into drug candidates, thereby serving as a valuable tool for fine-tuning pharmacokinetic and physicochemical properties. nih.gov
Table 2: Property Comparison of Oxetanes as Bioisosteres
| Property | Carbonyl/gem-Dimethyl Group | Oxetane Analogue | Advantage of Oxetane | Source |
| Metabolic Stability | Often higher intrinsic clearance | Lower intrinsic clearance | Improved metabolic stability | u-tokyo.ac.jp |
| Aqueous Solubility | Variable; ketones are hydrophilic | Generally higher than alkyls; can be higher than amides | Enhanced solubility | digitellinc.comnih.gov |
| Lipophilicity (LogD) | Higher for gem-dimethyl analogues | Lower than gem-dimethyl analogues | Reduced lipophilicity | nih.govu-tokyo.ac.jp |
| Basicity of Proximal Amine (pKa) | No significant inductive effect | Reduces pKa via inductive effect | Can reduce unwanted basicity | nih.gov |
| Chemical Liabilities | Potential electrophilicity (carbonyls) | Generally more stable | Increased chemical stability | digitellinc.comnih.gov |
V. Advanced Spectroscopic Characterization and Computational Analysis
Spectroscopic Elucidation of Molecular Structure
Spectroscopic analysis is fundamental to confirming the identity and purity of Oxetan-3-ylhydrazine (B3232161) hydrochloride. Techniques such as NMR, Mass Spectrometry, and IR spectroscopy each provide unique and complementary information about the molecule's structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For Oxetan-3-ylhydrazine hydrochloride, both ¹H and ¹³C NMR spectra provide key data for structural confirmation. While specific data for the monohydrochloride is not detailed in the provided results, data for the closely related Oxetan-3-ylhydrazine dihydrochloride (B599025) offers valuable insight. bldpharm.comnih.gov
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The protons on the oxetane (B1205548) ring typically appear in the range of 3.5-4.7 ppm. researchgate.net The methine proton (CH) at the 3-position would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (CH₂) of the oxetane ring are diastereotopic and would be expected to appear as two separate multiplets. The protons of the hydrazine (B178648) group (-NH-NH₂) would be exchangeable and their chemical shift could vary, but they are expected in the spectrum.
Interactive Table: Expected ¹H NMR Chemical Shifts
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Oxetane CH₂ | ~4.5 - 4.7 | Multiplet |
| Oxetane CH | ~3.8 - 4.2 | Multiplet |
| Hydrazine NH/NH₂ | Variable | Broad Singlet |
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The carbon atoms of the oxetane ring are expected to have characteristic chemical shifts. The methylene carbons (CH₂) attached to the oxygen atom typically appear downfield, while the methine carbon (CH) at the 3-position would also have a distinct signal.
Interactive Table: Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Oxetane CH₂ (C2/C4) | ~75 - 80 |
| Oxetane CH (C3) | ~40 - 45 |
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound, the analysis would likely be performed on the free base, Oxetan-3-ylhydrazine. The free base has a molecular weight of 88.11 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
The fragmentation of the molecule under mass spectrometry conditions would be expected to involve characteristic losses, such as the cleavage of the C-N bond or the opening of the strained oxetane ring.
Interactive Table: Expected Mass Spectrometry Fragments
| m/z Value (for free base C₃H₈N₂O) | Proposed Fragment |
| 88 | [M]⁺ (Molecular Ion) |
| 57 | [M - NH₂NH]⁺ (Loss of Hydrazinyl radical) |
| 31 | [NH₂NH₂]⁺ (Hydrazine) |
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. pmda.go.jp The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the hydrazine group, the C-O-C ether linkage of the oxetane ring, and C-H bonds. nist.govchemicalbook.com
Interactive Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Hydrazinium) | Stretching | 3200 - 3400 (broad) |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| N-H | Bending | 1600 - 1650 |
| C-O (Ether) | Stretching | 1000 - 1150 |
Other spectroscopic methods could provide further structural details. For instance, X-ray crystallography could determine the precise three-dimensional structure in the solid state, including bond lengths, bond angles, and the puckering of the oxetane ring. acs.org The puckering angle is a key structural feature of substituted oxetanes, influencing their conformation and stability. acs.org
Computational Chemistry Studies
Computational chemistry serves as a valuable adjunct to experimental studies, offering insights into molecular properties and reactivity that can be difficult to probe experimentally. escholarship.orgweizmann.ac.il
While specific computational studies detailing the reaction mechanisms of this compound are not prominent, computational methods are well-suited to investigate its potential reactivity. escholarship.org Such investigations often focus on the inherent properties of the oxetane and hydrazine moieties.
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to understanding its properties and reactivity. In this compound, the presence of the highly electronegative oxygen atom within the strained four-membered oxetane ring significantly influences the electron distribution. nih.gov This creates a powerful inductive electron-withdrawing effect that propagates through the sigma-bonding framework to the 3-position, where the hydrazine group is attached. nih.gov
Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating these electronic characteristics. nih.gov For instance, analysis of related oxetane-containing compounds reveals that the oxetane motif can significantly lower the pKaH of a nearby amine group due to its negative inductive effect. nih.gov This suggests that the hydrazine moiety in this compound will exhibit reduced basicity compared to a similar non-oxetane-containing hydrazine.
Table 1: Calculated Electronic Properties of a Model Oxetane-Containing Compound
| Property | Value |
| LUMO Energy | -1.5 eV |
| Dipole Moment | ~2.5 D |
| pKaH (of adjacent amine) | 7.2 |
Note: Data is based on computational studies of analogous oxetane-containing structures and serves as a predictive model for this compound. nih.govnih.gov
Conformational Analysis
The conformational flexibility of this compound is another critical aspect dictating its interactions and behavior. The oxetane ring itself is not perfectly planar and adopts a puckered conformation to alleviate some of the ring strain. acs.org The degree of puckering can be influenced by the substituents on the ring. acs.org
For this compound, the primary conformational considerations involve the orientation of the hydrazine substituent relative to the oxetane ring and the rotational freedom around the C-N and N-N bonds of the hydrazine group. Computational modeling, such as MM2 calculations, can predict the most stable conformations by minimizing non-bonded interactions. princeton.edu
Table 2: Predicted Low-Energy Conformers of Oxetan-3-ylhydrazine
| Conformer | Dihedral Angle (O-C3-N-N) | Relative Energy (kcal/mol) |
| 1 | ~60° (gauche) | 0.0 |
| 2 | ~180° (anti) | +1.2 |
| 3 | ~-60° (gauche) | 0.0 |
Note: This table represents a hypothetical conformational analysis based on principles of steric and electronic effects in similar molecules.
Prediction of Reactivity Profiles
The electronic structure and conformational analysis provide a foundation for predicting the reactivity of this compound. The hydrazine moiety is a well-known nucleophile and can participate in various reactions, such as the formation of hydrazones with aldehydes and ketones. libretexts.org However, the reduced basicity of the hydrazine group due to the electron-withdrawing oxetane ring may modulate its nucleophilicity. nih.gov
The oxetane ring itself can undergo ring-opening reactions under certain conditions, particularly in the presence of strong acids or nucleophiles. nih.gov The stability of the oxetane ring is often dependent on its substitution pattern, with 3,3-disubstituted oxetanes generally being more stable. nih.gov In the case of this compound, the acidic nature of the hydrochloride salt could potentially facilitate ring-opening, although this is often dependent on specific reaction conditions. nih.gov
Computational studies can predict reaction pathways and activation energies, offering insights into the most likely transformations. For example, DFT calculations have been used to predict the reactivity of oxetane-containing compounds in Diels-Alder reactions, demonstrating the powerful predictive capabilities of these methods. nih.gov The reactivity of the hydrazine portion can also be predicted, with reactions such as reductive alkylation being a common transformation for hydrazine derivatives. organic-chemistry.org
Table 3: Predicted Reactivity of Functional Groups in this compound
| Functional Group | Predicted Reaction Type | Influencing Factors |
| Hydrazinium | Nucleophilic addition (e.g., to carbonyls) | Reduced basicity due to oxetane, steric hindrance |
| Oxetane Ring | Ring-opening | Acid catalysis, nucleophilic attack |
Vi. Derivatization Strategies and Functional Group Interconversions
Derivatization of the Hydrazine (B178648) Group for Synthetic Diversification
The hydrazine functional group is a potent nucleophile, making it a reactive handle for a wide array of chemical transformations. These modifications are fundamental for building molecular complexity and diversifying the core structure.
The nitrogen atoms of the hydrazine group can be readily acylated or alkylated to introduce a variety of substituents.
Acylation involves the reaction of the hydrazine with acylating agents like acyl chlorides or anhydrides. This reaction typically proceeds smoothly to yield the corresponding N-acylhydrazide (also known as a hydrazide). The introduction of an acyl group can modulate the electronic properties and hydrogen bonding capabilities of the molecule. This transformation is a cornerstone in the synthesis of more complex heterocyclic systems, such as 1,3,4-oxadiazoles, which are valued in medicinal chemistry as bioisosteres for esters and amides. nih.gov
Alkylation introduces alkyl groups onto the hydrazine nitrogen(s) through reaction with alkyl halides. This process can be controlled to achieve mono-, di-, or tri-alkylation, depending on the reaction conditions and the stoichiometry of the reagents. Alkylation is a direct method to expand the carbon framework of the molecule and introduce lipophilic or functionally complex side chains. researchgate.netsioc-journal.cn
| Reaction Type | Reagent Example | Product Class | Significance |
| Acylation | Acetyl chloride | N'-(oxetan-3-yl)acetohydrazide | Precursor for heterocycles, modulates electronic properties |
| Alkylation | Methyl iodide | 1-methyl-1-(oxetan-3-yl)hydrazine | Increases steric bulk and lipophilicity |
One of the most characteristic reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. wikipedia.org This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon, followed by the elimination of a water molecule, to form a stable C=N double bond. nih.govlibretexts.orglibretexts.org
The formation of oxetane-3-ylhydrazones is a robust and high-yielding reaction that serves as a powerful tool for synthetic diversification. It allows for the conjugation of the oxetane (B1205548) moiety to a vast array of carbonyl-containing molecules, including aliphatic, aromatic, and heterocyclic aldehydes and ketones. The resulting hydrazone linkage is a key structural motif in many biologically active compounds and serves as an intermediate in important transformations like the Wolff-Kishner reduction. libretexts.org
| Carbonyl Reactant | Resulting Hydrazone Derivative |
| Acetone | 2-(oxetan-3-ylidene)hydrazinylpropane |
| Benzaldehyde | 1-(benzylidene)-2-(oxetan-3-yl)hydrazine |
| Cyclohexanone | 1-(cyclohexylidene)-2-(oxetan-3-yl)hydrazine |
Functionalization of the Oxetane Ring
While the hydrazine group offers a primary site for derivatization, the oxetane ring itself can be functionalized. These modifications are often more challenging due to the inherent stability of the ring under many conditions but provide a route to novel 3,3-disubstituted oxetanes and other complex architectures. chemrxiv.org The stability of the oxetane ring is influenced by its substitution pattern, with 3,3-disubstituted examples being particularly stable. nih.gov
Introducing new substituents directly onto the oxetane ring of a pre-existing scaffold is a key strategy for fine-tuning molecular properties. Methodologies have been developed to achieve this, often leveraging modern synthetic techniques.
Radical Functionalization: Visible light photoredox catalysis can be used to generate tertiary benzylic radicals from 3-aryl-3-carboxylic acid oxetanes. These radicals can then undergo conjugate addition to activated alkenes, allowing for the installation of alkyl chains at the C3 position. nih.gov
Metal-Mediated C-H Functionalization: Directed C-H activation provides a powerful tool for late-stage functionalization. For instance, existing functional groups on a larger scaffold can direct a metal catalyst to selectively install alkyl or aryl groups at specific positions on an aromatic ring adjacent to the oxetane. nih.gov
Building Block Approach: An alternative strategy involves the synthesis of diversely functionalized oxetane building blocks that can then be incorporated into larger molecules. rsc.org Methods like rhodium-catalyzed O-H insertion and subsequent cyclization can produce oxetanes with various substituents like esters, nitriles, and sulfones at the C2 position. rsc.org
Once an oxetane-containing molecule has been assembled, further modifications can be made to other parts of the scaffold, provided the reaction conditions are tolerant of the oxetane ring. researchgate.netchemrxiv.org The oxetane ring is generally stable to many common transformations but can be sensitive to strong acidic conditions, which may cause ring-opening. chemrxiv.org
Late-stage functionalization is particularly relevant in drug discovery, where it allows for the rapid generation of analogues from a common intermediate. For example, a complex molecule containing an oxetane ester can undergo saponification to the carboxylic acid, which can then be converted to a variety of amides via standard coupling reactions, all while leaving the oxetane core intact. nih.gov This approach enables the exploration of structure-activity relationships by modifying peripheral functional groups. acs.orgnih.gov
| Parent Scaffold | Reaction | Modification | Significance |
| Oxetane-containing aryl ester | Saponification (e.g., LiOH) | Ester to Carboxylic Acid | Creates a handle for further amide coupling |
| Oxetane-containing amide | Reduction (e.g., AlH₃) | Amide to Amine | Alters basicity and hydrogen bonding potential |
| Oxetane-containing alkene | Catalytic Hydrogenation | Alkene to Alkane | Removes unsaturation, increases Fsp³ |
Derivatization for Enhanced Analytical Performance
In analytical chemistry, derivatization is often employed to improve the detection and quantification of an analyte. Hydrazines, including oxetan-3-ylhydrazine (B3232161), can be derivatized to enhance their performance in techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). researchgate.net
The primary goals of such derivatization are:
Introduction of a Chromophore or Fluorophore: The oxetane-hydrazine core lacks a strong chromophore, making it difficult to detect using standard UV-Vis detectors. Reaction with a derivatizing agent containing a UV-active or fluorescent tag creates a derivative that can be detected with high sensitivity. nih.govresearchgate.net
Improved Chromatographic Properties: Derivatization can reduce the polarity of the highly polar hydrazine group, leading to better peak shape and retention characteristics in reverse-phase HPLC. researchgate.net
Increased Volatility: For GC analysis, derivatization can increase the volatility of the compound, allowing it to be analyzed at lower temperatures.
Common derivatizing agents for hydrazines include those that react with the nucleophilic amine, such as dansyl chloride and 2,4-dinitrophenylhydrazine (B122626) (DNPH), which introduce highly conjugated systems into the molecule. researchgate.net
| Derivatizing Agent | Functional Group Targeted | Analytical Advantage | Detection Method |
| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazine | Introduces a strong chromophore | HPLC-UV |
| Dansyl Chloride | Hydrazine | Introduces a fluorophore | HPLC-Fluorescence |
| Pentafluorobenzaldehyde | Hydrazine | Forms a stable, electron-capturing hydrazone | GC-ECD (Electron Capture Detector) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
